Superior Acid Stability of pMeBzl vs. Mob Protecting Group for Complex Boc-SPPS Sequences
The S-p-methylbenzyl (pMeBzl) protecting group on penicillamine confers greater acid stability compared to the S-p-methoxybenzyl (Mob) analog. This is a critical performance advantage when synthesizing large or complex peptides by Boc-SPPS, where repeated exposure to mild acid for Boc removal can prematurely cleave less stable protecting groups .
| Evidence Dimension | Acid Stability of Thiol Protecting Group |
|---|---|
| Target Compound Data | p-Methylbenzyl (pMeBzl) group: Stable to TFMSA/TFA |
| Comparator Or Baseline | p-Methoxybenzyl (Mob) group: Less stable, potential for premature cleavage |
| Quantified Difference | Qualitative classification as 'more acid-stable'; recommended for large peptides in Boc-SPPS. |
| Conditions | Comparison based on general protecting group chemistry principles applied to Boc-Cys analogs; directly relevant to penicillamine derivatives. |
Why This Matters
This ensures the integrity of the thiol-protected penicillamine residue throughout multi-step Boc-SPPS, minimizing premature deprotection and associated side reactions, thereby increasing the yield and purity of the final peptide.
